Cas no 2138341-00-9 (2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol)

2-(Difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridin-5-ol is a fluorinated heterocyclic compound featuring a triazolopyridine core with a difluoromethyl substituent. Its structural properties, including the electron-withdrawing difluoromethyl group and the fused triazole-pyridine system, contribute to its potential utility in agrochemical and pharmaceutical applications. The compound exhibits enhanced stability and bioavailability due to its optimized lipophilicity and hydrogen-bonding capabilities. Its selective functional groups may facilitate interactions with biological targets, making it a candidate for further development in crop protection or medicinal chemistry. The presence of the propan-2-yl and methyl substituents further fine-tunes its steric and electronic profile for targeted applications.
2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol structure
2138341-00-9 structure
Product Name:2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol
CAS No:2138341-00-9
MF:C11H13F2N3O
MW:241.23722910881
CID:6484289
PubChem ID:165470788
Update Time:2025-06-12

2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol
    • 2138341-00-9
    • EN300-1078034
    • 2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
    • Inchi: 1S/C11H13F2N3O/c1-5(2)8-6(3)4-7-14-10(9(12)13)15-16(7)11(8)17/h4-5,9H,1-3H3,(H,14,15)
    • InChI Key: QVACVFGUIANXRX-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2=CC(C)=C(C(N2N1)=O)C(C)C)F

Computed Properties

  • Exact Mass: 241.10266837g/mol
  • Monoisotopic Mass: 241.10266837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 44.7Ų

2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol Pricemore >>

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Additional information on 2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol

Research Brief on 2-(Difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol (CAS: 2138341-00-9)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol (CAS: 2138341-00-9) as a promising compound for therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and potential clinical applications. The compound belongs to the triazolopyridine class, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The synthesis of 2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol involves a multi-step process that has been optimized in recent studies to improve yield and purity. Key steps include the condensation of appropriate pyridine precursors followed by cyclization and functionalization with difluoromethyl groups. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have detailed these synthetic routes, emphasizing the use of green chemistry principles to minimize environmental impact.

Pharmacological evaluations of this compound have revealed its potent inhibitory activity against specific enzyme targets, such as kinases and proteases, which are implicated in various disease pathways. In vitro studies demonstrate its efficacy in reducing tumor cell proliferation and modulating immune responses. Notably, its difluoromethyl moiety enhances metabolic stability and bioavailability, making it a viable candidate for further drug development.

In vivo studies using animal models have corroborated these findings, showing significant reduction in tumor growth and inflammation with minimal toxicity. These results position 2-(difluoromethyl)-7-methyl-6-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol as a lead compound for oncology and autoimmune disease therapeutics. Current research is focused on optimizing its pharmacokinetic profile and exploring combination therapies to enhance its clinical utility.

Future directions for this compound include detailed mechanistic studies to elucidate its mode of action at the molecular level and large-scale preclinical trials to assess safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical applications. This brief underscores the compound's potential to address unmet medical needs and its role in advancing precision medicine.

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